molecular formula C9H8BrClN4 B13556247 4-Bromo-1-((3-chloropyridin-4-yl)methyl)-1h-pyrazol-3-amine

4-Bromo-1-((3-chloropyridin-4-yl)methyl)-1h-pyrazol-3-amine

Cat. No.: B13556247
M. Wt: 287.54 g/mol
InChI Key: AUQRHNGKXMWKSH-UHFFFAOYSA-N
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Description

4-Bromo-1-((3-chloropyridin-4-yl)methyl)-1H-pyrazol-3-amine is a heterocyclic compound that features both bromine and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-((3-chloropyridin-4-yl)methyl)-1H-pyrazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloropyridine and 4-bromo-1H-pyrazole.

    Formation of Intermediate: The 3-chloropyridine is first reacted with a suitable reagent to introduce a methyl group at the 4-position, forming 3-chloropyridin-4-ylmethyl.

    Coupling Reaction: The intermediate is then coupled with 4-bromo-1H-pyrazole under appropriate conditions, such as using a base and a coupling agent, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-((3-chloropyridin-4-yl)methyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

4-Bromo-1-((3-chloropyridin-4-yl)methyl)-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

    Materials Science: It can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Bromo-1-((3-chloropyridin-4-yl)methyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: A simpler analog without the chloropyridinylmethyl group.

    3-Chloropyridine: A related compound lacking the pyrazole moiety.

    1-((3-Chloropyridin-4-yl)methyl)-1H-pyrazol-3-amine: A similar compound without the bromine substituent.

Uniqueness

4-Bromo-1-((3-chloropyridin-4-yl)methyl)-1H-pyrazol-3-amine is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and interactions with biological targets. This dual substitution pattern can provide distinct advantages in terms of binding affinity and specificity in medicinal chemistry applications.

Properties

Molecular Formula

C9H8BrClN4

Molecular Weight

287.54 g/mol

IUPAC Name

4-bromo-1-[(3-chloropyridin-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C9H8BrClN4/c10-7-5-15(14-9(7)12)4-6-1-2-13-3-8(6)11/h1-3,5H,4H2,(H2,12,14)

InChI Key

AUQRHNGKXMWKSH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CN2C=C(C(=N2)N)Br)Cl

Origin of Product

United States

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